![molecular formula C16H15BrClNO3 B4698312 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide](/img/structure/B4698312.png)
2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide, also known as BCA, is a synthetic compound that belongs to the family of acetamide drugs. BCA is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been extensively used in scientific research as a tool to study various biological processes. 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been found to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been used to study the role of certain proteins in the regulation of cell growth and differentiation.
Mechanism of Action
The exact mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been found to have other biochemical and physiological effects. 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have anti-inflammatory properties, as it can inhibit the production of certain cytokines involved in the inflammatory response. Additionally, 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been found to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide in lab experiments is its specificity. 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to selectively target certain proteins and enzymes, making it a valuable tool for studying specific biological processes. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide is its potential toxicity. 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide. One area of interest is the development of 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide derivatives with improved specificity and reduced toxicity. Additionally, 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide may have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, due to its neuroprotective effects. Further research is needed to fully understand the potential applications of 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide in these and other areas.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO3/c1-2-21-15-6-4-3-5-13(15)19-16(20)10-22-14-8-7-11(17)9-12(14)18/h3-9H,2,10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYKEOQLZUGMJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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